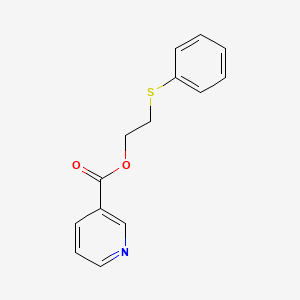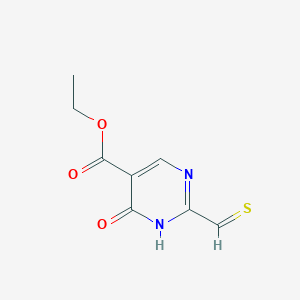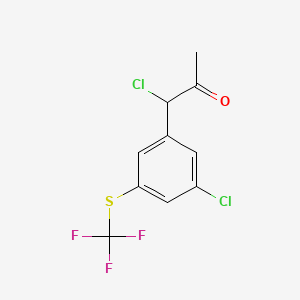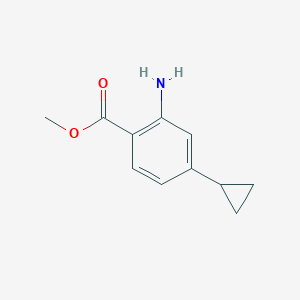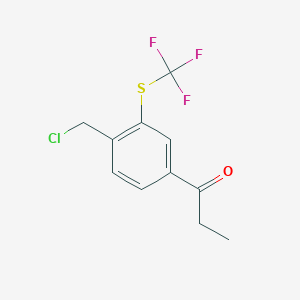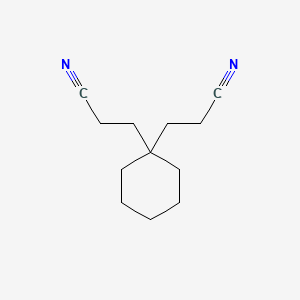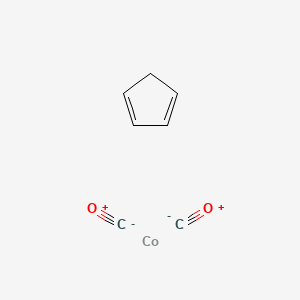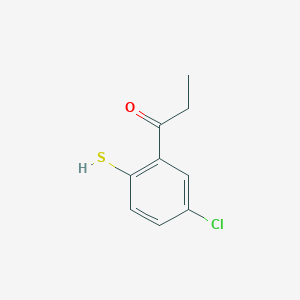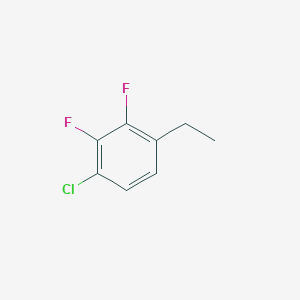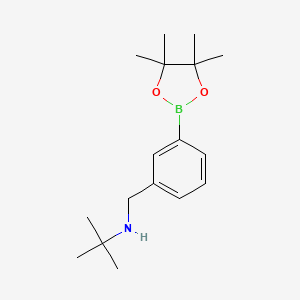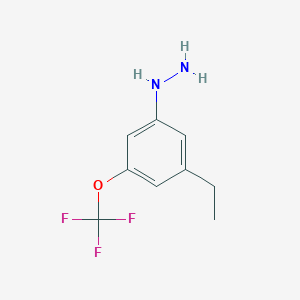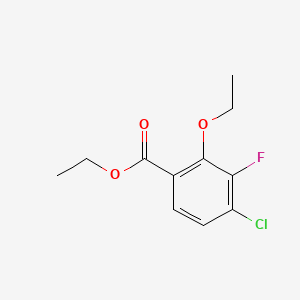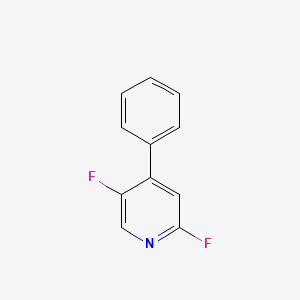
2,5-Difluoro-4-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-4-phenylpyridine is a fluorinated pyridine derivative with the molecular formula C11H7F2N
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as potassium fluoride (KF) in dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures .
Industrial Production Methods
Industrial production of 2,5-Difluoro-4-phenylpyridine may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluoro-4-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Aplicaciones Científicas De Investigación
2,5-Difluoro-4-phenylpyridine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,5-Difluoro-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and influence its interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
2,5-Difluoro-4-phenylpyridine can be compared with other fluorinated pyridine derivatives, such as:
2,4-Difluorophenylpyridine: Similar in structure but with different fluorine atom positions, leading to variations in chemical properties and reactivity.
2,6-Difluoropyridine: Another fluorinated pyridine with different substitution patterns, affecting its chemical behavior and applications.
3,5-Difluoropyridine: A compound with fluorine atoms at different positions, resulting in distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H7F2N |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
2,5-difluoro-4-phenylpyridine |
InChI |
InChI=1S/C11H7F2N/c12-10-7-14-11(13)6-9(10)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
MTHXRZIAHGPFHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



